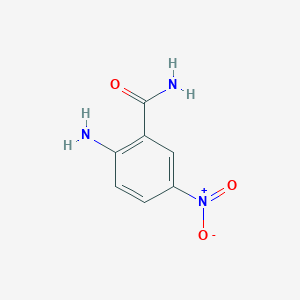

2-Amino-5-nitrobenzamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBQOVZAFJDEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167521 | |

| Record name | Benzamide, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16313-65-8 | |

| Record name | 2-Amino-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16313-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-amino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016313658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16313-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitrobenzamide

Foreword: Unveiling the Molecular Architecture and Utility

2-Amino-5-nitrobenzamide is a nuanced benzamide derivative that commands significant interest in the realms of advanced materials science and pharmaceutical development.[1] Its molecular framework, distinguished by an aromatic ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and an amide group (-CONH₂), presents a unique trifecta of reactive sites. This heterofunctional nature makes it a valuable building block, particularly as a ligand in coordination chemistry for the synthesis of novel supramolecular structures and coordination polymers with tailored properties.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a deep dive into the core physicochemical properties, analytical characterization, and practical handling of this versatile compound. Our focus is on providing not just data, but the scientific rationale behind the experimental methodologies, ensuring a robust and applicable understanding.

Core Physicochemical Data

A comprehensive summary of the fundamental properties of this compound is presented below. These values are critical for experimental design, from reaction setup to purification and final formulation.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Nitroanthranilamide, 2-Carbamoyl-4-nitroaniline | [2] |

| CAS Number | 16313-65-8 | [1] |

| Molecular Formula | C₇H₇N₃O₃ | [1][3] |

| Molecular Weight | 181.15 g/mol | [1][2][3] |

| Appearance | Solid, crystalline powder. | |

| Melting Point | Data not consistently available in provided search results. | |

| Water Solubility | Limited solubility is expected due to the aromatic nature. | |

| InChI Key | SOBQOVZAFJDEJI-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(=O)N)N | [2] |

Molecular Structure and Spectroscopic Profile

The arrangement of functional groups in this compound governs its chemical reactivity and physical behavior. The ortho-oriented amino and amide groups, combined with the para-positioned nitro group, create a "push-pull" electronic system across the conjugated π-system of the benzene ring.[1] This electronic interplay is fundamental to its spectroscopic signature and its utility as a chemical intermediate.

Key Functional Groups and Their Interactions

The molecule's properties are a direct result of its constituent functional groups. The amino group acts as an electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group (chromophore). The amide group also contributes to the molecule's polarity and hydrogen bonding capabilities. In certain conformations, an intramolecular hydrogen bond can form between a proton of the amino group and the carbonyl oxygen of the amide, creating a stable six-membered ring structure.[1]

References

Solubility Profile of 2-Amino-5-nitrobenzamide in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-nitrobenzamide (C₇H₇N₃O₃, CAS No: 16313-65-8), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, developing robust crystallization processes, and formulating products. This document synthesizes theoretical solubility principles with practical, field-proven experimental methodologies. It offers a detailed protocol for solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. While extensive quantitative data for this compound is not widely published, this guide establishes a predictive solubility profile based on its molecular structure and by drawing parallels with structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted benzamide derivative whose molecular architecture is distinguished by three functional groups: an amino (-NH₂) group, a nitro (-NO₂) group, and an amide (-CONH₂) group.[1][2] This unique combination of electron-donating and electron-withdrawing groups makes it a versatile building block. Its primary utility lies in its role as a heterofunctional ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules, including dyes and pharmaceutical agents.[2]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physical property that dictates its behavior throughout the drug development lifecycle. From synthetic chemistry to final formulation, solubility data informs:

-

Process Chemistry: Selection of appropriate solvents for reactions, work-ups, and purifications.

-

Crystallization: Design of cooling, anti-solvent, or evaporative crystallization processes to control particle size, purity, and polymorphic form.

-

Formulation: Development of liquid dosage forms and prediction of dissolution rates for solid forms.

Theoretical Framework: The Science of Dissolution

The dissolution of a crystalline solid like this compound into a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Molecular Interactions: The structure of this compound suggests a complex interplay of intermolecular forces:

-

Hydrogen Bonding: The amino (-NH₂) and amide (-CONH₂) groups are potent hydrogen bond donors and acceptors. This is the most significant interaction driving solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The highly polar nitro (-NO₂) group and the amide carbonyl group create a significant molecular dipole, promoting interactions with other polar solvent molecules.

-

Crystal Lattice Energy: Before dissolution can occur, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. A high lattice energy, resulting from strong intermolecular packing and hydrogen bonding in the solid state, will decrease solubility.

The principle of "like dissolves like" provides a foundational guideline. Given its multiple polar and hydrogen-bonding functional groups, this compound is classified as a polar molecule and is expected to exhibit preferential solubility in polar solvents.[3]

Factors Influencing Solubility

Solvent Properties

The choice of solvent is the most critical factor. Solvents can be broadly categorized based on their polarity and hydrogen bonding capability, which directly relates to their ability to interact with the functional groups of this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with all three functional groups of the solute. They are expected to be effective solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but cannot donate them. Their ability to disrupt the solute's crystal lattice and solvate the molecule makes them good candidates. For the related compound p-nitrobenzamide, solubility was found to be highest in DMSO and DMF.[4][5]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen-bonding capabilities to effectively interact with the polar solute. Consequently, solubility is expected to be minimal.[3]

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is described by the van't Hoff equation. Determining the temperature-solubility profile is essential for designing crystallization processes, where controlled cooling is used to induce precipitation and achieve high product yield and purity.[5][6]

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[7] Different polymorphs have distinct crystal lattice arrangements, leading to different physical properties, including melting point and solubility. The most stable polymorph at a given temperature will typically be the least soluble. While specific polymorphs of this compound are not detailed in readily available literature, it is a critical consideration in pharmaceutical development, as an unexpected polymorphic transformation can drastically alter a drug's bioavailability.[8]

Predicted Solubility Profile

While specific experimental data for this compound is scarce, a qualitative and predictive solubility profile can be constructed based on its molecular structure and data from analogous compounds like p-nitrobenzamide and 2-amino-5-nitrobenzoic acid.[5][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donating and accepting capabilities, effectively solvating the amino, amide, and nitro groups. |

| Polar Aprotic | DMSO, DMF, NMP | High | High polarity and strong hydrogen bond accepting capacity. For the related p-nitrobenzamide, solubility is highest in these solvents.[5] |

| Acetonitrile | Moderate | Polar aprotic, but a weaker hydrogen bond acceptor compared to DMSO or DMF. | |

| Ethyl Acetate | Moderate to Low | Moderately polar ester. Can act as a hydrogen bond acceptor but lacks the overall solvating power of more polar solvents. | |

| Less Polar | Dichloromethane | Low | Low polarity and unable to participate in hydrogen bonding. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Lacks the necessary polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy.[3] |

| Aqueous | Water | Very Low / Insoluble | The molecule's aromatic ring and overall structure limit its solubility in water despite the presence of hydrogen bonding groups. Structurally similar compounds are noted as insoluble in water.[10][11] |

Experimental Protocol: Isothermal Shake-Flask Method

The definitive determination of thermodynamic solubility requires a robust and reliable experimental method. The isothermal equilibrium shake-flask method is the industry gold standard for this purpose.[4][5][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is quantified.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to several sealed vials (e.g., 20 mL glass vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium saturation was achieved.

-

Solvent Addition: Add a precise volume or mass (e.g., 10 mL) of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker or on a stirring plate set to the target temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial for analysis. This step is critical to remove all undissolved solid particles.[9]

-

Quantitative Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Quantitative Analysis: Measuring Solute Concentration

The accuracy of the solubility measurement depends entirely on the quantitative analysis of the saturated solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity, sensitivity, and accuracy.[12][13][14]

HPLC-UV Method Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[12]

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[12]

-

Mobile Phase: A mixture of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is typically effective. An isocratic or gradient method can be developed.

-

Sample Preparation: Accurately dilute a known mass or volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve by plotting peak area versus concentration.[9]

-

Analysis: Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Caption: Decision workflow for selecting a suitable quantitative analysis method.

Conclusion and Future Work

This guide establishes a robust framework for understanding and determining the solubility of this compound. Based on its molecular structure, the compound is predicted to be highly soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in non-polar media. The provided experimental protocol for the isothermal shake-flask method coupled with HPLC analysis represents a validated, best-practice approach for generating high-quality, quantitative solubility data.

For researchers and drug development professionals, the critical next step is the systematic execution of these experimental methods. Generating precise data across a range of pharmaceutically relevant solvents and temperatures will enable the development of efficient synthetic processes, controlled crystallization protocols, and viable formulation strategies for this important chemical intermediate.

References

- 1. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|Research Chemical [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Amino-5-nitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 12. benchchem.com [benchchem.com]

- 13. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthesis of 2-Amino-5-nitrobenzamide

Introduction

2-Amino-5-nitrobenzamide, also known as 5-nitroanthranilamide, is a significant chemical intermediate characterized by its trifunctional aromatic structure, incorporating an amine, a nitro group, and an amide. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, dyes, and advanced materials. Historically, the synthesis of this compound has been approached through several distinct chemical pathways, each with its own set of advantages and challenges, reflecting the synthetic methodologies prevalent in their time. This guide provides an in-depth exploration of the core historical methods for the preparation of this compound, offering insights into the chemical principles, experimental protocols, and the evolution of its synthesis.

Core Synthetic Methodologies

The historical synthesis of this compound has primarily revolved around three main strategies: the ammonolysis of a pre-functionalized aromatic ring, the formation and subsequent reaction of a cyclic anhydride, and the selective modification of a dinitrated precursor. Each of these approaches showcases different aspects of classical organic synthesis.

Synthesis via Ammonolysis of 2-Chloro-5-nitrobenzoate

One of the most direct and historically significant industrial methods for the preparation of this compound involves the nucleophilic aromatic substitution of a halogenated precursor with ammonia. The presence of a strongly electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack, facilitating the displacement of the chloride by ammonia.

Causality Behind Experimental Choices: The use of an ester, such as methyl 2-chloro-5-nitrobenzoate, is often preferred over the free carboxylic acid in these reactions. The ester group is less likely to interfere with the basic conditions of the ammonolysis and can be readily converted to the amide. The reaction is typically carried out under pressure and at elevated temperatures to increase the rate of reaction between the gaseous ammonia and the aromatic substrate. The choice of a high-boiling, polar solvent like glycerin or ethylene glycol is crucial as it helps to maintain a homogeneous reaction mixture at the required temperature and pressure, and can also act as a heat transfer medium.

Experimental Protocol: Ammonolysis of Methyl 2-chloro-5-nitrobenzoate [1]

-

Step 1: Reaction Setup

-

In a 300 mL high-pressure autoclave, charge 100 g of glycerin and 21.5 g (0.1 mol) of methyl 2-chloro-5-nitrobenzoate.

-

Seal the autoclave and pressurize with ammonia gas to 10 kg/cm ².

-

-

Step 2: Reaction

-

Heat the autoclave to a temperature range of 110-120°C with constant stirring.

-

Maintain these conditions for 6 hours.

-

-

Step 3: Work-up and Isolation

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Pour the reaction mixture into water with stirring to precipitate the product.

-

Collect the precipitated crystals by filtration.

-

Wash the collected solid with water and dry to obtain the crude this compound.

-

-

Step 4: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield yellow crystals.

-

dot graph "Ammonolysis_of_2_Chloro_5_nitrobenzoate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} digraph "Ammonolysis_of_2_Chloro_5_nitrobenzoate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Ammonolysis of Methyl 2-chloro-5-nitrobenzoate.Synthesis from 5-Nitroisatoic Anhydride

A classic and elegant historical route to this compound involves the use of isatoic anhydride as a key intermediate. Isatoic anhydride can be nitrated to form 5-nitroisatoic anhydride, which upon reaction with ammonia, undergoes ring-opening to yield the desired product. This method is advantageous as it builds the final molecule from a readily available starting material and the final step is typically clean and high-yielding.

Causality Behind Experimental Choices: Isatoic anhydride is a convenient starting material as it contains the pre-formed anthranilate structure. The nitration of isatoic anhydride is a standard electrophilic aromatic substitution, with the conditions controlled to favor the introduction of a single nitro group at the 5-position. The subsequent reaction with ammonia is a nucleophilic acyl substitution on the anhydride moiety. Ammonia attacks one of the carbonyl groups, leading to the opening of the heterocyclic ring and the formation of the primary amide and the release of carbon dioxide. This reaction is often carried out in an aqueous medium at a controlled pH.

Experimental Protocol: Synthesis from 5-Nitroisatoic Anhydride [2]

-

Step 1: Preparation of 5-Nitroisatoic Anhydride (Conceptual)

-

Isatoic anhydride is carefully nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield 5-nitroisatoic anhydride. (Note: Detailed historical protocols for this specific nitration were not available in the provided search results, but this represents the general approach).

-

-

Step 2: Ammonolysis of 5-Nitroisatoic Anhydride

-

In a reaction vessel, suspend 5-nitroisatoic anhydride in an aqueous solution.

-

Add aqueous ammonia dropwise while monitoring the pH to maintain it in the desired range for the reaction to proceed.

-

The reaction mixture is stirred until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography.

-

-

Step 3: Isolation and Purification

-

Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture.

-

The solid is collected by filtration, washed with water to remove any residual salts, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

dot graph "Synthesis_from_5_Nitroisatoic_Anhydride" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} digraph "Synthesis_from_5_Nitroisatoic_Anhydride" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Synthesis from 5-Nitroisatoic Anhydride.Partial Reduction of 2,5-Dinitrobenzamide

Another classical approach to the synthesis of nitro-amino aromatic compounds is the selective reduction of one nitro group in a dinitro precursor. In the case of this compound, this would involve the partial reduction of 2,5-dinitrobenzamide. This method relies on the ability to control the reduction conditions to selectively reduce one nitro group while leaving the other intact.

Causality Behind Experimental Choices: The selective reduction of one nitro group in the presence of another is a well-established technique in organic synthesis. Reagents such as sodium sulfide or ammonium sulfide are often used for this purpose, as they can be milder reducing agents than catalytic hydrogenation under certain conditions, allowing for greater selectivity. The choice of solvent and reaction temperature is critical in controlling the extent of reduction. While a specific historical protocol for the partial reduction of 2,5-dinitrobenzamide to this compound was not explicitly found in the search results, this method is a chemically sound and historically relevant possibility. The protocol below is a generalized procedure based on similar known selective reductions.

Experimental Protocol: Partial Reduction of 2,5-Dinitrobenzamide (Generalized)

-

Step 1: Preparation of the Reducing Agent

-

Prepare a solution of ammonium sulfide by saturating an aqueous solution of ammonia with hydrogen sulfide gas.

-

-

Step 2: Reaction

-

Dissolve or suspend 2,5-dinitrobenzamide in a suitable solvent, such as aqueous ethanol.

-

Add the ammonium sulfide solution to the solution of the dinitro compound.

-

The reaction is typically carried out at a controlled temperature, often with gentle heating, and the progress is monitored until one of the nitro groups is selectively reduced.

-

-

Step 3: Work-up and Isolation

-

After the reaction is complete, the mixture is cooled, and the product may precipitate.

-

The crude product is collected by filtration and washed with water.

-

-

Step 4: Purification

-

The crude this compound is purified by recrystallization from an appropriate solvent.

-

dot graph "Partial_Reduction_of_2_5_Dinitrobenzamide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} digraph "Partial_Reduction_of_2_5_Dinitrobenzamide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Partial Reduction of 2,5-Dinitrobenzamide.Comparative Data of Historical Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference |

| Ammonolysis of Ester | Methyl 2-chloro-5-nitrobenzoate | Ammonia, Glycerin | 110-120°C, 10 kg/cm ², 6 hours | 93% | [1] |

| From Anhydride | 5-Nitroisatoic Anhydride | Ammonia | Aqueous, controlled pH | High (not specified) | [2] |

| Partial Reduction | 2,5-Dinitrobenzamide | Ammonium Sulfide | Controlled temperature | Variable | (Generalized) |

Conclusion

The historical synthesis of this compound showcases a range of classical organic chemistry transformations. From the robust and industrially viable ammonolysis of a halogenated precursor to the more elegant approach through a cyclic anhydride, these methods highlight the ingenuity of chemists in accessing important chemical building blocks. While modern synthetic methods may offer milder conditions and greater efficiency, understanding these historical routes provides valuable context to the evolution of organic synthesis and the enduring importance of this versatile molecule.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-5-nitrobenzamide

<

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2-Amino-5-nitrobenzamide. This molecule serves as a valuable intermediate in medicinal chemistry and materials science due to its unique electronic architecture. The interplay between the electron-donating amino group and the two powerful electron-withdrawing groups—nitro and benzamide—creates a nuanced reactivity profile. This document explores this profile through an examination of key synthetic transformations, including acylation, diazotization, and cyclization reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Electronic Landscape of this compound

This compound is an aromatic compound distinguished by a complex substitution pattern on the benzene ring.[1] The nucleophilicity of the C2-amino group, the primary site of reactivity, is significantly modulated by the electronic effects of the adjacent C1-benzamide and the C5-nitro substituents.

-

Amino Group (-NH₂): As a powerful activating group, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (+M effect). This increases the electron density at the ortho and para positions, enhancing reactivity towards electrophiles.[2][3]

-

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups. It deactivates the ring towards electrophilic substitution through both a strong resonance effect (-M) and an inductive effect (-I).[2] Its presence para to the amino group significantly reduces the electron-donating capacity of the amine.

-

Benzamide Group (-CONH₂): The amide group is also deactivating. The carbonyl oxygen pulls electron density from the ring via resonance, and the electronegative nitrogen and oxygen atoms exert an inductive pull.

The net result of these competing influences is a significantly attenuated nucleophilicity of the amino group compared to aniline.[3] While still reactive, it often requires more forcing conditions or highly reactive reagents to undergo transformations that are facile for simple anilines. This moderated reactivity, however, allows for selective transformations and makes it a versatile building block.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the transformations of its amino group. The following sections detail the most critical reactions, providing mechanistic insights and actionable protocols.

N-Acylation and N-Sulfonylation

Acylation of the amino group is a fundamental transformation used for protection or to introduce new functionalities. Due to the reduced nucleophilicity of the amine, the reaction of this compound with acylating agents like acyl chlorides or anhydrides may proceed slower than with activated anilines. The use of a base (e.g., pyridine, triethylamine) is typically required to neutralize the acid byproduct and drive the reaction to completion.

Expert Insight: The choice of base and solvent is critical. For less reactive acylating agents, a stronger, non-nucleophilic base in an aprotic polar solvent like DMF or NMP can enhance the reaction rate by ensuring the amino group remains deprotonated and maximally nucleophilic.

Protocol 2.1: General Procedure for N-Acylation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine).

-

Reagent Addition: Add a base, such as triethylamine or pyridine (1.1 - 1.5 eq.).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.05 eq.) dropwise, maintaining the low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amino group into a diazonium salt is one of its most powerful transformations, opening a gateway to a vast array of functionalities.[4] The resulting diazonium salt of this compound is a versatile intermediate that can be displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[5][6][7]

This two-step sequence allows for the strategic replacement of the amino group with halides (-Cl, -Br), cyano (-CN), hydroxyl (-OH), and other groups that are difficult to introduce by direct aromatic substitution.[1][5]

Trustworthiness Check: The diazotization step is highly exothermic and the resulting diazonium salts are thermally unstable. Strict temperature control between 0-5 °C is absolutely critical for safety and to prevent decomposition of the salt, which would lead to side products and reduced yields. The diazonium salt solution should be used immediately in the subsequent reaction.

Protocol 2.2: Diazotization and Subsequent Sandmeyer Chlorination

Part A: Diazotization

-

Setup: In a beaker, create a fine suspension of this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.[8]

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[8]

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.0 eq.) in cold water. Add this solution dropwise to the amine suspension over 20-30 minutes, ensuring the temperature is strictly maintained below 5 °C.

-

Completion Check: Stir for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns blue-black).[8] The resulting cold diazonium salt solution is used immediately.

Part B: Sandmeyer Chlorination

-

Catalyst Preparation: In a separate reaction flask, prepare a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation: Cool the reaction mixture and extract the product (2-Chloro-5-nitrobenzamide) with a suitable organic solvent.

-

Purification: Wash the organic extract, dry it, and remove the solvent. Purify the product by recrystallization.

Diagram 2.2: Diazotization-Sandmeyer Workflow

Caption: Workflow for the conversion of the amino group via diazotization and Sandmeyer reaction.

Synthesis of Heterocyclic Scaffolds: Benzimidazoles

A key application of this compound is in the synthesis of heterocyclic compounds, particularly 6-nitrobenzimidazoles.[9][10] In this reaction, the ortho-disposed amino and amide groups act as a binucleophilic unit. The Phillips-Ladenburg condensation, reacting the diamine precursor with an aldehyde or carboxylic acid, is a common route. The reaction with an aldehyde typically proceeds via the formation of a Schiff base at the more nucleophilic amino group, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.

These nitrobenzimidazole cores are prevalent scaffolds in medicinal chemistry, investigated for antiprotozoal and anticancer activities.[9][10]

Protocol 2.3: Synthesis of 2-Aryl-6-nitrobenzimidazole

-

Setup: Combine this compound (1.0 eq.) and an aromatic aldehyde (e.g., benzaldehyde) (1.0-1.1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reaction: Heat the mixture to reflux for 4-24 hours. The reaction often benefits from an oxidizing agent like sodium metabisulfite or simply exposure to air to facilitate the final aromatization step.

-

Monitoring: Track the formation of the product by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The benzimidazole product often precipitates from the solution.

-

Purification: Collect the solid product by filtration. Wash the solid with cold solvent and then water to remove any residual reagents. The product can be further purified by recrystallization from a solvent like ethanol or DMF/water.

Diagram 2.3: Benzimidazole Formation Mechanism

Caption: Simplified mechanism for the synthesis of 2-aryl-6-nitrobenzimidazoles.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₃ | PubChem[11], Santa Cruz Biotechnology[12] |

| Molecular Weight | 181.15 g/mol | PubChem[11], Santa Cruz Biotechnology[12] |

| Appearance | Yellow to orange powder/crystals | - |

| Melting Point | ~226 °C | PubChem[11] |

| CAS Number | 16313-65-8 | PubChem[11] |

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR can be found in public databases like PubChem for verification of structure and purity.[11]

Conclusion

The amino group of this compound exhibits a finely tuned reactivity profile, governed by the strong deactivating effects of its neighboring nitro and benzamide functionalities. This moderation, while necessitating specific reaction conditions, is precisely what makes it a valuable and predictable building block in multi-step synthesis. Its capacity to undergo clean, high-yielding transformations such as diazotization and cyclocondensation solidifies its role as a key intermediate in the development of pharmaceuticals and advanced materials. Understanding the electronic principles that govern its reactivity is paramount for any scientist seeking to leverage this versatile molecule in their research and development endeavors.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. pharmdguru.com [pharmdguru.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

Potential biological activities of 2-Amino-5-nitrobenzamide scaffold

An In-Depth Technical Guide to the Potential Biological Activities of the 2-Amino-5-nitrobenzamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a versatile chemical framework that has garnered significant interest in medicinal chemistry. Characterized by a benzene ring substituted with an amino group, a nitro group, and a carboxamide moiety, this structure serves as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities associated with this scaffold, including its roles in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the mechanisms of action, present relevant quantitative data, detail key experimental protocols, and visualize critical pathways to facilitate further research and drug development.

The this compound Scaffold: A Chemical Overview

The this compound molecule possesses a unique arrangement of functional groups that impart a distinct reactivity profile. The electron-donating amino group (-NH2) and the electron-withdrawing nitro (-NO2) and carboxamide (-CONH2) groups create a chemical environment ripe for a variety of synthetic transformations. This versatility allows for its incorporation into numerous molecular frameworks, making it an ideal starting point for developing novel therapeutic agents.[1][2]

Caption: Chemical structure and key functional groups of the this compound scaffold.

Anticancer Activity: A Scaffold for Targeted Therapies

Derivatives of the this compound scaffold have shown considerable promise as anticancer agents. The scaffold serves as a precursor for compounds that can modulate critical signaling pathways involved in cancer cell proliferation and survival.[1]

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a major class of targeted cancer therapies, and many potent PARP inhibitors are built upon a benzamide scaffold.[3] This scaffold effectively mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[3] PARP proteins are crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of SSBs. These unresolved breaks are converted to lethal double-strand breaks (DSBs) during DNA replication, causing cell death through a mechanism known as synthetic lethality.[4][5]

While this compound itself is not a primary PARP inhibitor, its nitrobenzamide core is a key feature in several potent inhibitors. For example, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated significant PARP inhibitory activity.[6] One such compound displayed an IC50 value of 0.05 µM against PARP, far more potent than the reference inhibitor 3-aminobenzamide (IC50 = 28.5 µM).[6] This highlights the potential for developing highly active anticancer agents from the this compound framework.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Synthesis of Bioactive Quinazolones

The this compound scaffold is a vital starting material for synthesizing quinazolone derivatives.[7] The quinazolone core is a "privileged scaffold" found in numerous compounds with a wide range of therapeutic properties, including potent anticancer effects.[7] The nitro group on the starting material provides a strategic handle for further chemical modifications, allowing for the creation of large libraries of compounds for screening.[7]

Data on Anticancer Activity of Related Derivatives

The following table summarizes the inhibitory concentrations of various quinazolone derivatives, illustrating the potential for developing potent agents from this scaffold.

| Compound | Substituent (Pos. 2) | Substituent (Pos. 3) | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Methyl | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 | [7] |

| Derivative B | Methyl | 4-Chlorophenyl | A549 (Lung) | 8.1 | [7] |

| Derivative C | Phenyl | Cyclohexyl | HepG2 (Liver) | 3.7 | [7] |

| Compound 6* | 4-chloro-3-nitrophenyl | - | A549 (Lung) | 0.028 | [6] |

| Note: Compound 6 is a 2-aryl-5(6)-nitro-1H-benzimidazole derivative. |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (derived from the this compound scaffold) in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Leveraging the Nitro Group

Nitroaromatic compounds have a long history as antimicrobial agents.[8][9] Their activity is often dependent on the reductive bioactivation of the nitro group within the microbial cell.[9][10]

Mechanism of Action

The general mechanism for nitroaromatic antibiotics involves a multi-step process:

-

Uptake: The compound is absorbed by the microbial cell.

-

Reductive Activation: Inside the cell, microbial enzymes (like nitroreductases) reduce the electron-withdrawing nitro group. This enzymatic reduction uses NADH or NADPH as cofactors.[10][11]

-

Generation of Reactive Species: This reduction process generates highly reactive, toxic intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species (RNS) like nitric oxide (NO) and superoxide radicals.[8][10][11]

-

Cellular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, leading to nuclear damage, metabolic disruption, and ultimately, cell death.[10][11]

Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

Data on Antimicrobial Activity

Derivatives of the broader benzamide class have demonstrated notable antimicrobial effects. The following table provides illustrative data.

| Compound Class | Target Microorganism | Activity Metric | Result | Reference |

| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis | MIC | As low as 0.031 µg/mL | [12] |

| 2-Aminobenzophenone Derivatives | Staphylococcus aureus | Antibacterial | Active | [10] |

| 2-Aminobenzophenone Derivatives | Escherichia coli | Antibacterial | Active | [10] |

| Nitrobenzimidazole Derivatives | Bacillus cereus | Zone of Inhibition | 18 mm | [13] |

| Nitrobenzimidazole Derivatives | Escherichia coli | Zone of Inhibition | 17 mm | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density (OD) at 600 nm.

Anti-inflammatory Potential

Benzamide and nicotinamide structures have been shown to possess potent anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory regulators.

Mechanism of Action

The anti-inflammatory effects of benzamides may be regulated by the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha). By inhibiting NF-κB, benzamide derivatives can suppress the production of these inflammatory mediators, thereby reducing the inflammatory response. This inhibition at the gene transcription level suggests a powerful and upstream mechanism for controlling inflammation.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer agents, particularly through mechanisms like PARP inhibition, and as broad-spectrum antimicrobial agents, leveraging the reductive bioactivation of the nitro group. Furthermore, the underlying benzamide core suggests a promising avenue for developing new anti-inflammatory drugs.

Future research should focus on:

-

High-Throughput Screening (HTS): Synthesizing and screening diverse chemical libraries based on the this compound scaffold against a wide array of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent derivatives to enable rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy and safety profiles for various disease indications.

The continued exploration of this scaffold holds great promise for the discovery of next-generation drugs to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|Research Chemical [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. uspharmacist.com [uspharmacist.com]

- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 13. PARP inhibitors: Overview and indications [jax.org]

In Silico Characterization of 2-Amino-5-nitrobenzamide: A Technical Guide to Predictive Modeling of Physicochemical and ADMET Properties

Abstract

The imperative to accelerate drug discovery timelines while mitigating late-stage attrition necessitates the early and accurate characterization of candidate molecules. This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-Amino-5-nitrobenzamide, a versatile benzamide derivative with applications in materials science and potential as a scaffold in medicinal chemistry.[1] By leveraging a suite of publicly accessible computational tools and methodologies, this guide offers researchers, scientists, and drug development professionals a practical, step-by-step approach to generating a robust, predictive profile of a molecule of interest. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating system of protocols, and is grounded in authoritative references to bolster scientific integrity.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic or toxicological profiles.[2] In silico prediction of a molecule's properties at the nascent stages of research offers a cost- and time-efficient strategy to identify and prioritize compounds with a higher probability of success.[2] This guide focuses on this compound, a compound whose structural motifs—an aromatic amine, a nitro group, and a primary amide—present an interesting case for computational analysis.[1] Understanding its molecular properties can inform its potential applications, for instance, as a building block in the synthesis of novel therapeutic agents.[3][4]

This document will guide the reader through a logical workflow, beginning with the fundamental physicochemical properties that govern a molecule's behavior and progressing to the more complex ADMET characteristics that determine its fate within a biological system.

Foundational Knowledge: Understanding this compound

A thorough in silico analysis begins with a clear understanding of the molecule's basic structural and chemical information.

Molecular Identity

This compound is a small organic molecule with the molecular formula C₇H₇N₃O₃.[5] Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a carboxamide group.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 16313-65-8 | PubChem[5] |

| Molecular Weight | 181.15 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)C(=O)N | PubChem[5] |

| InChIKey | SOBQOVZAFJDEJI-UHFFFAOYSA-N | PubChem[5] |

Known Applications and Relevance

While primarily utilized in materials research as a heterofunctional ligand in coordination chemistry, the structural alerts within this compound suggest potential for exploration in medicinal chemistry.[1] Benzamide derivatives, for instance, are known to possess a wide range of pharmacological activities, including anticonvulsant and anti-inflammatory properties.[6] The presence of the nitroaromatic group, however, also raises flags for potential toxicity, underscoring the importance of a thorough predictive analysis.

Predictive Workflow for Physicochemical Properties

The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic profile is built. Here, we outline the prediction of several key parameters using accessible web-based tools.

Overall Workflow for Physicochemical Property Prediction

The following diagram illustrates the general workflow for predicting the physicochemical properties of a small molecule like this compound.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Methodological & Application

Synthesis of 2-Amino-5-nitrobenzamide: A Detailed Guide for Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-5-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process starting from the readily available 2-chloro-5-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, step-by-step experimental procedures, and critical safety information.

The narrative of this guide is structured to not only provide a reproducible protocol but also to explain the underlying chemical principles and the rationale behind the chosen experimental conditions. This approach is designed to empower the user to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed.

Strategic Overview of the Synthesis

The conversion of 2-chloro-5-nitrobenzoic acid to this compound is most effectively achieved through a two-stage synthetic sequence. This strategy involves the initial formation of the amide functionality, followed by a nucleophilic aromatic substitution to introduce the amino group.

Step 1: Amidation of 2-chloro-5-nitrobenzoic acid. The carboxylic acid is first converted to an amide. A reliable method for this transformation is the activation of the carboxylic acid with thionyl chloride to form the more reactive acyl chloride, which is then treated with ammonia to yield 2-chloro-5-nitrobenzamide.

Step 2: Amination of 2-chloro-5-nitrobenzamide. The chloro substituent on the aromatic ring is subsequently displaced by an amino group through a nucleophilic aromatic substitution reaction. A modern and efficient approach for this step is the use of microwave-assisted heating with aqueous ammonia.

PART 1: Amidation of 2-chloro-5-nitrobenzoic acid

Chemical Principles and Rationale

The direct reaction of a carboxylic acid with ammonia to form an amide is a thermodynamically unfavorable equilibrium. To drive the reaction towards the product, the carboxylic acid must first be activated. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose. Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, a highly reactive electrophile. The subsequent reaction of the acyl chloride with ammonia is a rapid and irreversible process that affords the desired amide.

Experimental Protocol: Synthesis of 2-chloro-5-nitrobenzamide

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| 2-chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 10.0 g (49.6 mmol) | >98% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.2 mL (99.2 mmol) | >99% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 50 mL | Reagent Grade |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Glassware for extraction and filtration

Procedure:

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

Reaction Mixture: To the flask, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture to dissolve the solid.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (7.2 mL, 99.2 mmol) to the stirred solution at room temperature. The addition should be done cautiously as the reaction is exothermic and evolves hydrogen chloride and sulfur dioxide gases.

-

Reflux: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

-

Ammonolysis: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add 50 mL of concentrated aqueous ammonia (28-30%) to the flask with vigorous stirring. A precipitate of 2-chloro-5-nitrobenzamide will form.

-

Isolation of Crude Product: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water until the washings are neutral to pH paper. This removes any ammonium chloride and excess ammonia.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Characterization of 2-chloro-5-nitrobenzamide:

-

Appearance: Pale yellow solid.

-

Molecular Formula: C₇H₅ClN₂O₃

-

Molecular Weight: 200.58 g/mol

-

Expected Yield: 85-95%

PART 2: Amination of 2-chloro-5-nitrobenzamide

Chemical Principles and Rationale

The second step of the synthesis involves a nucleophilic aromatic substitution (SNA) reaction. The chlorine atom on the aromatic ring is displaced by an amino group from ammonia. The presence of the electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack, facilitating the substitution. Microwave-assisted heating is employed to significantly accelerate the reaction rate, often leading to shorter reaction times and higher yields compared to conventional heating methods.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| 2-chloro-5-nitrobenzamide | 16588-15-1 | 200.58 | 5.0 g (24.9 mmol) | As synthesized |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 50 mL | Reagent Grade |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Ethanol | 64-17-5 | 46.07 | As needed | Reagent Grade |

Equipment:

-

Microwave synthesis reactor with appropriate reaction vessels

-

Magnetic stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a suitable microwave reaction vessel, place 2-chloro-5-nitrobenzamide (5.0 g, 24.9 mmol) and a magnetic stir bar.

-

Addition of Ammonia: Add 50 mL of concentrated aqueous ammonia (28-30%) to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature in an ice bath. The product, this compound, will precipitate out of the solution.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any residual ammonia and salts.

-

Purification by Recrystallization: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 80°C to a constant weight.

Characterization of this compound:

-

Appearance: Yellow crystalline solid.

-

Molecular Formula: C₇H₇N₃O₃

-

Molecular Weight: 181.15 g/mol

-

Melting Point: 236.4–237.0 °C (decomposes)

-

Expected Yield: 70-85%

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin, wash immediately with copious amounts of water.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Aqueous Ammonia: Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor. Handle in a well-ventilated area and wear appropriate PPE.

-

Microwave Reactor: Follow the manufacturer's instructions for the safe operation of the microwave reactor. Ensure that the reaction vessel is properly sealed to prevent pressure buildup.

Concluding Remarks

The two-step synthesis of this compound from 2-chloro-5-nitrobenzoic acid presented in this guide is a robust and efficient method suitable for laboratory-scale production. The use of thionyl chloride for the amidation step ensures a high conversion to the intermediate, while the microwave-assisted amination provides a rapid and high-yielding route to the final product. By understanding the chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable pharmaceutical intermediate.

Application Notes & Protocols: Leveraging 2-Amino-5-nitrobenzamide in the Synthesis of Privileged Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-5-nitrobenzamide

In the landscape of modern synthetic and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a drug discovery campaign. This compound is a quintessential example of a strategic building block. Its trifunctional nature—an aromatic ring substituted with a nucleophilic amino group, a carboxamide, and a versatile nitro group—offers a powerful platform for constructing complex molecular architectures.[1] This unique arrangement of functional groups allows for a variety of chemical transformations, including cyclization, amidation, and reduction, making it a key precursor for a diverse range of heterocyclic systems.[1]

This guide provides an in-depth exploration of the utility of this compound in the synthesis of two major classes of pharmacologically significant heterocycles: Quinazolinones and Benzimidazoles . These scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with activities spanning from anticancer to antimicrobial.[2][3][4] We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and illustrate the strategic importance of this versatile reagent for researchers, chemists, and drug development professionals.

Part 1: Synthesis of 6-Nitroquinazolin-4(3H)-one Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles that are central to a multitude of biologically active molecules.[1] They exhibit a wide array of therapeutic properties, including anticancer, anti-inflammatory, and anticonvulsant activities.[2] this compound serves as an ideal precursor for 6-nitro-substituted quinazolinones, where the nitro group can be retained as a key pharmacophore or serve as a synthetic handle for further functionalization.[2]

Core Concept: Cyclocondensation

The most robust and common method for synthesizing the quinazolinone core from 2-aminobenzamide derivatives involves a cyclocondensation reaction with a suitable one-carbon (C1) source.[1][5] The reaction proceeds via initial formation of an N-acylated intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic system.

Caption: General workflow for quinazolinone synthesis.

Protocol 1: Synthesis of Unsubstituted 6-Nitroquinazolin-4(3H)-one

This protocol details the synthesis of the foundational 6-nitroquinazolin-4(3H)-one using formic acid as the C1 source. This compound is a key intermediate for a vast array of derivatives.[2]

Materials and Reagents:

-

This compound

-

Formic acid (98-100%)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice-cold deionized water

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 1.81 g).

-

Reagent Addition: Add an excess of formic acid (e.g., 20 mL) to the flask. The formic acid acts as both the C1 source and the solvent.

-

Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously.

-

Precipitation: A solid precipitate of 6-nitroquinazolin-4(3H)-one will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of cold water to remove residual formic acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of 2-Aryl-6-nitroquinazolin-4(3H)-ones

Introducing substituents at the 2-position is a primary strategy for modulating the biological activity of quinazolinones.[2] This can be achieved by reacting this compound with various aromatic aldehydes.

Materials and Reagents:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Catalyst (e.g., p-toluenesulfonic acid or molecular iodine)

-

Solvent (e.g., ethanol, DMF, or toluene)

-

Oxidizing agent (e.g., air, PIDA, or DDQ)

Procedure:

-

Condensation: To a solution of this compound (10 mmol) in a suitable solvent, add the aromatic aldehyde (11 mmol, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Dehydration: Reflux the mixture for 4-8 hours, often with a Dean-Stark apparatus to remove the water formed during the initial imine formation. This yields a dihydroquinazolinone intermediate.

-

Oxidation: Cool the mixture slightly. For an efficient dehydrogenation step, an oxidizing agent like PIDA (phenyliodine diacetate) can be added, or in some catalytic systems, air is a sufficient oxidant.[6]

-

Isolation: After the reaction is complete (monitored by TLC), cool the mixture. The product may precipitate upon cooling or after adding an anti-solvent like water or hexane.

-

Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography to obtain the pure 2-aryl-6-nitroquinazolin-4(3H)-one.

| Parameter | Protocol 1 (Unsubstituted) | Protocol 2 (2-Aryl Substituted) |

| C1/C2 Source | Formic Acid | Aromatic Aldehyde |

| Catalyst | None (acid acts as catalyst) | p-TsOH, I₂, or metal catalysts[6] |

| Key Intermediate | 2-Formamido-5-nitrobenzamide[1] | Dihydroquinazolinone |

| Final Step | Dehydration | Oxidative Dehydrogenation[6] |

| Typical Solvent | Formic Acid | Ethanol, Toluene, DMF |

Part 2: Synthesis of Bioactive 2-Amino-5-nitrobenzimidazoles

The benzimidazole moiety is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs for treating parasitic diseases.[3] Compounds containing the 2-amino-5-nitrobenzimidazole scaffold have shown potent antiprotozoal activity.[3] The synthesis leverages the reactivity of both the amino and nitro groups of the parent molecule through a strategic cascade reaction.

Core Concept: Reductive Cyclization Cascade

A powerful strategy to construct the 2-aminobenzimidazole core involves an in situ generation of a 1,2-phenylenediamine intermediate. This is achieved by the chemical reduction of the nitro group on this compound. The newly formed diamine is highly reactive and can be immediately trapped by a cyclizing agent to form the imidazole ring.

Caption: Reductive cyclization cascade for 2-aminobenzimidazole synthesis.

Protocol 3: Synthesis of 2,5-Diamino-benzimidazole (via Reductive Cascade)

This protocol outlines a plausible and efficient one-pot synthesis of a key benzimidazole intermediate. The direct cyclization of this compound requires the transformation of the amide into a group that can participate in the ring formation. A more common and effective approach is the reduction of the nitro group to create a diamine, which readily cyclizes.

Materials and Reagents:

-

This compound

-

Reducing agent (e.g., Tin(II) chloride dihydrate - SnCl₂, or catalytic hydrogenation)

-

Concentrated Hydrochloric Acid (HCl)

-

Cyclizing agent (e.g., Cyanogen bromide - CNBr)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Reduction of Nitro Group: In a round-bottom flask, suspend this compound (10 mmol) in ethanol. Add a solution of SnCl₂ dihydrate (40-50 mmol, 4-5 eq) in concentrated HCl.

-

Reaction: Heat the mixture at reflux for 2-4 hours. The reaction progress, marking the formation of the triamine intermediate (2,4-diaminobenzamide), can be monitored by TLC.

-

Cyclization Agent Addition: After cooling the reaction mixture in an ice bath, carefully add cyanogen bromide (11 mmol, 1.1 eq) portion-wise. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Ring Formation: Stir the reaction at room temperature for 12-16 hours. The diamine intermediate will react with CNBr to form a guanidine derivative that cyclizes to the benzimidazole ring.

-

Work-up and Neutralization: Pour the reaction mixture onto crushed ice and carefully neutralize with a cold aqueous NaOH solution to a pH of 8-9. This will precipitate the crude product and tin salts.

-

Isolation and Purification: Filter the precipitate and wash thoroughly with water. The crude product can be purified by extracting the solid with hot ethanol and recrystallizing the filtrate, or by column chromatography.